Vinbarbital

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anticonvulsant Potential:

There is limited research exploring vinbarbital's potential use as an anticonvulsant. Some early studies investigated its efficacy in epilepsy management, but phenobarbital and other medications have become the preferred options due to their better safety profile and established effectiveness [].

Comparison with Phenobarbital:

Studies have compared vinbarbital to phenobarbital, primarily focusing on their effects on enzyme activity. Vinbarbital, like phenobarbital, can induce certain liver enzymes. This can be helpful in detoxification processes, but it can also affect the metabolism of other medications [].

Other Areas of Research:

Some historical research explored vinbarbital for anesthesia and sedation, but safer and more titratable medications have replaced it in these applications [].

Vinbarbital is a hypnotic drug classified as a barbiturate derivative. It was first developed by the pharmaceutical company Sharp and Dohme in 1939. The compound's chemical formula is and it has a molecular weight of approximately 224.26 g/mol. Vinbarbital is known for its sedative properties, primarily acting on the central nervous system to induce sleep and relaxation. Its unique structure includes an ethyl group and a vinyl substituent, which differentiates it from other barbiturates .

- Oxidation: Under specific conditions, Vinbarbital can be oxidized to form several oxidized derivatives.

- Reduction: This compound can undergo reduction reactions, often using reagents like lithium aluminum hydride to yield its reduced forms.

- Substitution: Nucleophilic substitution reactions can occur, where one functional group in Vinbarbital is replaced by another nucleophile. Common reagents for these reactions include potassium permanganate for oxidation and sodium ethoxide as a nucleophile.

Vinbarbital exhibits significant biological activity primarily through its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic activity, it increases inhibitory neurotransmission, leading to its sedative and hypnotic effects. This mechanism makes it effective in clinical settings for inducing sleep and managing anxiety disorders .

The synthesis of Vinbarbital typically involves the following steps:

- Formation of Barbituric Acid: The initial step involves the condensation of urea with malonic acid derivatives to produce barbituric acid.

- Alkylation: The barbituric acid is then alkylated using appropriate alkylating agents, such as ethyl and methylbutenyl groups, to form Vinbarbital .

This synthetic route highlights the compound's derivation from barbituric acid, which serves as a foundational structure for many barbiturate drugs.

Vinbarbital has various applications across different fields:

- Medicine: It is primarily used as a sedative and hypnotic agent in clinical settings.

- Research: The compound serves as a model in studies related to barbiturate chemistry and mechanisms of action.

- Industry: It is utilized in synthesizing other barbiturate derivatives and related compounds .

Vinbarbital has been studied for its interactions with other substances, particularly central nervous system depressants. Notably, it may enhance the effects of ethanol and ethchlorvynol, increasing the risk of respiratory depression and sedation when used concurrently. Such interactions necessitate caution in polypharmacy situations .

Vinbarbital shares similarities with several other barbiturates but possesses unique characteristics due to its specific alkyl substituents. Below are some comparable compounds:

| Compound | Unique Features | Duration of Action |

|---|---|---|

| Phenobarbital | Longer duration of action; used for seizure control | Intermediate |

| Barbital | Simpler structure; similar sedative properties | Short to intermediate |

| Thiopental | Primarily used for anesthesia induction; faster onset | Ultra-short |

Vinbarbital's unique structure influences its pharmacokinetic and pharmacodynamic properties, making it distinct among these compounds .

Molecular Formula C₁₁H₁₆N₂O₃ and Structural Characteristics

Vinbarbital possesses the molecular formula C₁₁H₁₆N₂O₃, with a molecular weight of 224.26 grams per mole [3] [4] [5]. The compound exhibits a melting point of 162.5°C and an estimated boiling point of 365.66°C [6]. The density of vinbarbital is estimated at 1.1672 grams per cubic centimeter, while its water solubility is limited to 0.7 grams per liter at 25°C [6]. The predicted pKa value stands at 7.72±0.10, indicating moderately acidic properties consistent with barbituric acid derivatives [6].

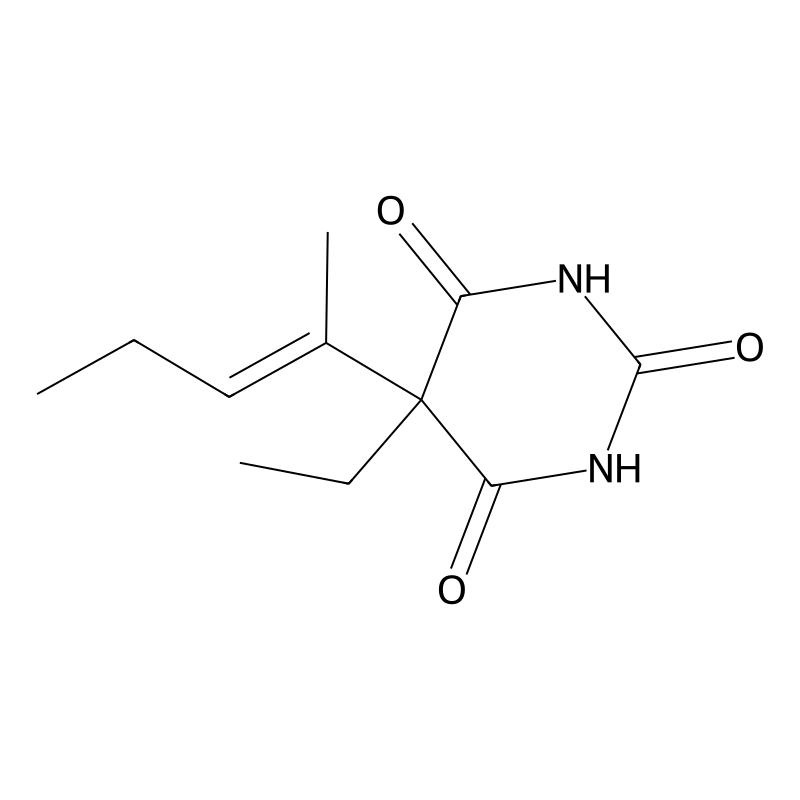

The International Union of Pure and Applied Chemistry nomenclature designates vinbarbital as 5-ethyl-5-[(1E)-1-methylbut-1-en-1-yl]pyrimidine-2,4,6(1H,3H,5H)-trione [3] [4]. This systematic name reflects the presence of two distinct substituents at the carbon-5 position: an ethyl group and a 1-methyl-1-butenyl group with E-configuration [7]. The compound is alternatively known by several common names including vinbarbitone, butenemal, delvinal, and devinal [3] [4] [6].

The Chemical Abstracts Service registry number for vinbarbital is 125-42-8 [3] [4] [5], and its International Chemical Identifier key is RAFOHKSPUDGZPR-VOTSOKGWSA-N [4] [5]. The Simplified Molecular Input Line Entry System representation is CCC=C(C)C1(CC)C(=O)NC(=O)NC1=O, which encodes the complete structural information including stereochemistry [8] [7].

Barbituric Acid Backbone and Substituent Groups

Vinbarbital is constructed upon the fundamental barbituric acid scaffold, which consists of a six-membered pyrimidine ring bearing three carbonyl groups at positions 2, 4, and 6 [9] [2]. This core structure, represented as 2,4,6(1H,3H,5H)-pyrimidinetrione, provides the essential framework for barbiturate activity [9] [10]. The barbituric acid backbone exhibits characteristic tautomeric equilibria between keto and enol forms, with the keto form predominating in acidic solutions and the enolic form favoring alkaline media [9].

The substituent groups attached to the carbon-5 position are crucial determinants of vinbarbital's pharmacological properties [11] [12]. The ethyl substituent, containing two carbon atoms, represents a relatively simple alkyl group that contributes to the compound's lipophilicity [13]. The second substituent, 1-methyl-1-butenyl, introduces additional complexity through its unsaturated character and branched structure [13]. This substituent contains a total of five carbon atoms arranged in a branched configuration with a terminal alkene functionality.

The presence of these specific substituents at the carbon-5 position follows established structure-activity relationships for barbiturates, which require disubstitution at this position for hypnotic activity [14] [11]. The combined carbon content of both substituents totals seven atoms, falling within the optimal range of 6-10 carbon atoms associated with barbiturate efficacy [15] [12].

Stereochemistry and Configurational Analysis

The stereochemical configuration of vinbarbital presents a critical aspect of its molecular structure, particularly regarding the 1-methyl-1-butenyl substituent [7]. This substituent contains a carbon-carbon double bond between the first and second carbon atoms of the butenyl chain, creating the possibility for geometric isomerism [7]. The compound exhibits E-configuration across this double bond, as indicated by the systematic nomenclature designation (1E) [7].

In the E-configuration, the methyl group attached to the first carbon of the butenyl chain and the ethyl group extending from the second carbon are positioned on opposite sides of the double bond plane [7]. This geometric arrangement influences the overall molecular conformation and potentially affects the compound's biological activity and physicochemical properties.

The crystallographic analysis reveals that vinbarbital crystallizes in the monoclinic space group P21/c . The crystal structure demonstrates specific molecular packing arrangements with unit cell dimensions of a = 14.359 Å, b = 6.822 Å, c = 12.540 Å, and β = 107°34' . The structure contains four molecules per unit cell and exhibits a melting point of 164°C for this particular crystalline form .

The terminal butenyl methyl group adopts a gauche conformation with respect to rotation about the carbon-carbon single bond adjacent to the double bond . This conformational preference influences the three-dimensional arrangement of the molecule and affects intermolecular interactions within the crystal lattice .

Structure-Property Relationships

The structural features of vinbarbital directly correlate with its physicochemical and biological properties through well-established structure-activity relationships [11] [17]. The lipophilicity of the compound, expressed as a logarithmic partition coefficient (logP) of 1.76270, reflects the balance between hydrophilic and lipophilic structural elements [18]. The barbituric acid core contributes hydrophilic character through its multiple carbonyl groups and nitrogen-hydrogen bonds, while the alkyl substituents enhance lipophilicity [11].

The presence of the unsaturated 1-methyl-1-butenyl substituent introduces additional considerations for metabolic stability and duration of action [11] [12]. Branched, cyclic, or unsaturated side chains at the carbon-5 position generally reduce the duration of action due to increased susceptibility to metabolic conversion to more polar, inactive metabolites [12]. The alkene functionality in vinbarbital's structure may serve as a site for phase I metabolic transformations, potentially affecting the compound's pharmacokinetic profile.

The molecular volume of vinbarbital, calculated through computational methods, influences its ability to interact with biological membranes and target sites [19]. The compound's relatively moderate molecular weight of 224.26 grams per mole places it within the typical range for central nervous system-active barbiturates [3]. The predicted electrophilicity index and frontier molecular orbital energies provide insights into the compound's reactivity and potential for intermolecular interactions [19].

Comparative Molecular Architecture with Related Barbiturates

Vinbarbital's molecular architecture can be systematically compared with other clinically relevant barbiturates to highlight structural similarities and differences [20]. Barbital, the prototype barbiturate, contains two ethyl substituents at the carbon-5 position, resulting in a simpler and more symmetrical structure with molecular formula C₈H₁₂N₂O₃ and molecular weight 184.19 grams per mole [20]. The absence of unsaturation or branching in barbital contrasts with vinbarbital's more complex substitution pattern.

Phenobarbital presents a different structural paradigm with an ethyl group and a phenyl group at the carbon-5 position [20]. The molecular formula C₁₂H₁₂N₂O₃ and molecular weight 232.23 grams per mole reflect the presence of the aromatic substituent [20]. The phenyl group introduces π-electron system interactions and different metabolic pathways compared to vinbarbital's aliphatic substituents.

Pentobarbital and secobarbital represent examples of barbiturates with chiral centers, contrasting with vinbarbital's achiral but geometrically constrained structure [20]. Pentobarbital contains ethyl and 1-methylbutyl substituents (C₁₁H₁₈N₂O₃, 226.27 grams per mole), while secobarbital features allyl and 1-methylbutyl groups (C₁₂H₁₈N₂O₃, 238.28 grams per mole) [20]. These compounds exhibit stereoisomerism at the carbon-5 position due to the presence of four different substituents.

The hydrogen bonding patterns observed in vinbarbital's crystal structure differ from those found in related barbiturates [21] . The compound exhibits a unique hydrogen bonding arrangement where one carbonyl group forms two nitrogen-hydrogen···oxygen hydrogen bonds while the other two carbonyl groups remain non-hydrogen bonded . This pattern contrasts with the more typical hydrogen bonding motifs observed in other barbiturate crystal structures, such as the ladder (C-4), looped chain (C-2), or layer (L-1) arrangements [21].

The comparative analysis reveals that vinbarbital occupies a unique position within the barbiturate family through its combination of E-configured alkene functionality, moderate molecular weight, and distinctive crystal packing behavior. These structural characteristics contribute to its specific pharmacological profile and distinguish it from both simpler symmetrical barbiturates and more complex aromatic or chiral derivatives.

Data Tables

Table 1: Fundamental Properties of Vinbarbital

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O₃ |

| Molecular Weight (g/mol) | 224.26 |

| IUPAC Name | 5-ethyl-5-[(1E)-1-methylbut-1-en-1-yl]pyrimidine-2,4,6(1H,3H,5H)-trione |

| Common Names | Vinbarbitone, Butenemal, Delvinal, Devinal |

| CAS Registry Number | 125-42-8 |

| Melting Point (°C) | 162.5 |

| Boiling Point (°C) | 365.66 (estimated) |

| Density (g/cm³) | 1.1672 (estimated) |

| Water Solubility (g/L) | 0.7 (at 25°C) |

| pKa | 7.72±0.10 (predicted) |

| LogP (octanol/water) | 1.76270 |

| InChI Key | RAFOHKSPUDGZPR-VOTSOKGWSA-N |

| SMILES | CCC=C(C)C1(CC)C(=O)NC(=O)NC1=O |

| Space Group | P21/c |

| Crystal System | Monoclinic |

Table 2: Structural Comparison of Vinbarbital with Related Barbiturates

| Compound | Molecular Formula | Molecular Weight (g/mol) | C5 Substituents | Stereochemistry |

|---|---|---|---|---|

| Vinbarbital | C₁₁H₁₆N₂O₃ | 224.26 | ethyl, 1-methyl-1-butenyl | E-alkene |

| Barbital | C₈H₁₂N₂O₃ | 184.19 | ethyl, ethyl | none |

| Phenobarbital | C₁₂H₁₂N₂O₃ | 232.23 | ethyl, phenyl | none |

| Pentobarbital | C₁₁H₁₈N₂O₃ | 226.27 | ethyl, 1-methylbutyl | chiral center |

| Secobarbital | C₁₂H₁₈N₂O₃ | 238.28 | allyl, 1-methylbutyl | chiral center |

Differential scanning data compiled by ChemicalBook record a sharp melting endotherm at 162.5 °C, typical of crystalline barbituric acid derivatives [1]. The narrow transition band (< 1 °C) indicates a well-defined crystal lattice with minimal polymorphism. For pharmaceutical formulation, this high and discrete melting temperature allows heat-based sterilisation without degradation, but necessitates controlled cooling to avoid amorphous by-products.

Thermal prediction models on Cheméo assign an enthalpy of fusion of approximately 26.4 kJ mol⁻¹ and a calculated normal boiling point of 365.7 °C [4]. Together with a Joback-estimated critical temperature of 1036.8 K [4], these data classify Vinbarbital as a thermally robust, low-volatile small molecule.

Density and Refractive Index

A standard-state density of 1.1672 g cm⁻³ [1] aligns with typical barbiturates that incorporate multiple carbonyl groups and moderate aliphatic substitution. The predicted refractive index of 1.5000 at 20 °C [1] reflects the compound’s conjugated ureide core, confirming moderate polarizability. In formulation science, this optical constant aids in quality-control refractometry and in modelling dispersion within lipid emulsions.

Solubility Parameters and Dissolution Properties

Measured aqueous solubility is 0.7 g L⁻¹ at 25 °C [1], situating Vinbarbital at the interface of low- and moderate-solubility categories under the Biopharmaceutics Classification System. Physicochemical simulations in DrugBank predict a logS of -2.6 (≈0.6 mg mL⁻¹) [3], effectively corroborating the empirical datum.

Dissolution is facilitated in polar protic solvents through hydrogen bonding at the N-H and carbonyl oxygen sites, but limited in non-polar media owing to its modest lipophilic surface area (calculated polar surface area ≈75 Ų [5]). Practical dissolution enhancements therefore rely on pH modulation (see Section 3.4) or cosolvent strategies such as polyethylene glycol blends, rather than solely on surfactant micellisation.

pKa Values and Acid–Base Behaviour

ChemicalBook reports an acid dissociation constant (pKa) of 7.72 ± 0.10 derived from quantum-chemical prediction [1], while both the Human Metabolome Database and DrugBank converge on 7.14 from ChemAxon ionisation algorithms [2] [3]. Experimentally, the acidic proton resides on the N-1 ureide nitrogen, a site that equilibrates between keto and enol tautomers typical of barbituric acid frameworks.

At physiological pH (7.4), the compound exists in nearly equal proportions of ionised and unionised forms, endowing it with balanced permeability and solubility profiles. Alkaline microenvironments shift the equilibrium towards the anionic species, markedly increasing aqueous solubility in accordance with Henderson–Hasselbalch predictions.

Partition Coefficient (logPow) and Lipophilicity Determinants

Reported logPow values cluster between 1.1 and 2.0, depending on calculation method (see Table above). Such moderate lipophilicity reflects:

- Three carbonyl oxygen atoms that contribute to hydrogen-bond acceptance and increase polarity.

- A five-carbon alkenyl side chain that introduces hydrophobic surface area while maintaining conformational flexibility.

- A relatively low molecular weight (224.26 g mol⁻¹) that limits van-der-Waals interactions.

These features position Vinbarbital within the lower-to-mid lipophilicity window preferred for central nervous system penetration, supporting historical classification as a sedative–hypnotic agent. In silico permeability models predict favourable passive diffusion across the blood–brain barrier when the molecule is at least partly unionised.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

ATC Code

N05 - Psycholeptics

N05C - Hypnotics and sedatives

N05CA - Barbiturates, plain

N05CA09 - Vinbarbital

Other CAS

Wikipedia

Dates

2: Poklis A, Hameli AZ. Two unusual barbiturate deaths. Arch Toxicol. 1975 Sep 5;34(1):77-80. PubMed PMID: 1242639.

3: Boucher M, Jallade S, Gorrée S. [Clinical trial of Sonuctane (vinbarbital) in neuropsychiatric patients. (50 cases)]. Rev Lyon Med. 1969 Apr 15;18(7):257-65. French. PubMed PMID: 5363794.

4: Cathelin M, Hosxe G. [Study of vinbarbital in stomatology]. Therapeutique. 1969 Apr;45(4):399-401. French. PubMed PMID: 5386072.

5: Warembourg H, Delbecque H. [Clinical study of Sonuctane (Vinbarbital) with 40 cardiac cases]. Lille Med. 1968 Dec;13(10):Suppl 7:1050+. French. PubMed PMID: 5720289.

6: Reber LA, Pathamanon C. The solubility of vinbarbital in ethanol-water systems. Am J Pharm Sci Support Public Health. 1967 Nov-Dec;139(6):234-8. PubMed PMID: 5630396.

7: HOFFNAGLE GF, MILLIGAN ML. Assay of aminophylline-vinbarbital solutions. J Am Pharm Assoc Am Pharm Assoc. 1952 Jan;41(1):3-5. PubMed PMID: 14907481.

8: HUGHES JG, HILL FS, GREEN CR, DAVIS BC. Electroencephalography of the newborn. V. Brain potentials of babies born of mothers given meperidine hydrochloride (demerol hydrochloride), vinbarbital sodium (delvinal sodium) or morphine. Am J Dis Child. 1950 Jun;79(6):998-1007. PubMed PMID: 15425471.

9: MUELLER VA. An analysis and evaluation of vinbarbital sodium for obstetric amnesia and analgesia. Am J Obstet Gynecol. 1950 Mar;59(3):679-84. PubMed PMID: 15405833.

10: WEBB CR. A report on the use of vinbarbital sodium in obstetrics. Memphis Med J. 1949 Sep;24(9):158. PubMed PMID: 18140745.

11: FOURNIER LG. The clinical use of sodium vinbarbital by the intravenous route in obstetrics. Am J Obstet Gynecol. 1948 Nov;56(5):913-20. PubMed PMID: 18888224.

12: BURWELL JC Jr. Observations on the use of vinbarbital sodium in obstetrics. N C Med J. 1948 Oct;9(10):525-7. PubMed PMID: 18888884.

13: KOHL MF. Intravenous vinbarbital sodium for obstetric analgesia. Am J Obstet Gynecol. 1948 Oct;56(4):811-4. PubMed PMID: 18882845.

14: LEWIS MS, BODDIE JB Jr. Vinbarbital sodium for obstetric amnesia, analgesia and anesthesia; a report of 3,000 cases. South Med J. 1948 Sep;41(9):820-9. PubMed PMID: 18879672.

15: BURKONS HF. Rapid obstetric analgesia by means of intravenous vinbarbital sodium. Am J Obstet Gynecol. 1948 Sep;56(3):549-52. PubMed PMID: 18877189.

16: LEWIS MS. Vinbarbital sodium for obstetric amnesia, analgesia, and anesthesia. Am J Obstet Gynecol. 1946 Mar;51:395-402. PubMed PMID: 21017075.

17: DAVIDSON NR. The use of sodium vinbarbital in obstetrics. South Med J. 1945 Dec;38:790-3. PubMed PMID: 21004153.